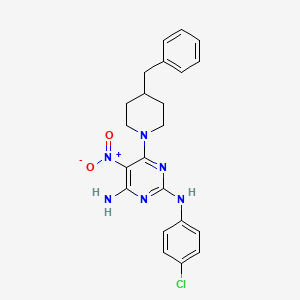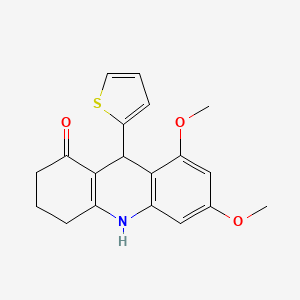![molecular formula C25H25N3O6S B15153447 2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)
2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is a complex organic compound that features a benzodioxole moiety, a methanesulfonamido group, and a phenylethylbenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Methanesulfonamido Group: The benzodioxole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamido group.
Formation of the Acetamido Intermediate: The methanesulfonamido intermediate is then reacted with acetic anhydride to form the acetamido intermediate.
Coupling with Phenylethylbenzamide: Finally, the acetamido intermediate is coupled with 1-phenylethylbenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamido group.
Wissenschaftliche Forschungsanwendungen
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular proliferation and apoptosis, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates pathways related to inflammation and cell cycle regulation, leading to the inhibition of cancer cell growth and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is unique due to its combination of a benzodioxole moiety with a methanesulfonamido group and a phenylethylbenzamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C25H25N3O6S |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
2-[[2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C25H25N3O6S/c1-17(18-8-4-3-5-9-18)26-25(30)20-10-6-7-11-21(20)27-24(29)15-28(35(2,31)32)19-12-13-22-23(14-19)34-16-33-22/h3-14,17H,15-16H2,1-2H3,(H,26,30)(H,27,29) |
InChI-Schlüssel |
ZXHFIIRNXAZTIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC4=C(C=C3)OCO4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


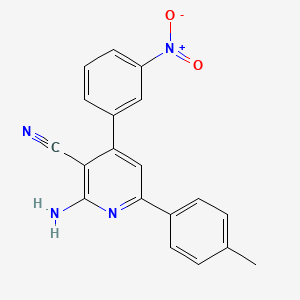
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)
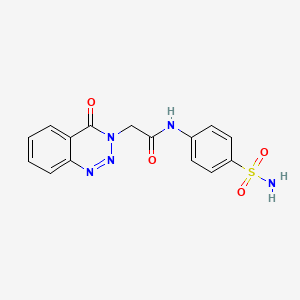
![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate](/img/structure/B15153380.png)

![2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B15153386.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B15153392.png)
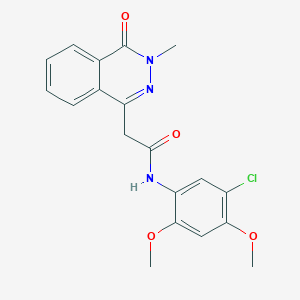
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)
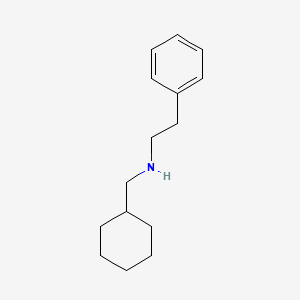
![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)
